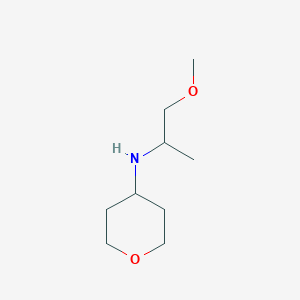

N-(1-methoxypropan-2-yl)oxan-4-amine

Description

N-(1-Methoxypropan-2-yl)oxan-4-amine is a tertiary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an N-(1-methoxypropan-2-yl) group. This compound combines a cyclic ether backbone with a branched methoxyalkylamine substituent, which may confer unique physicochemical properties. For instance, acetamide derivatives like metolachlor () share the N-(1-methoxypropan-2-yl) moiety and are widely used as herbicides, implying possible functional parallels .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)oxan-4-amine |

InChI |

InChI=1S/C9H19NO2/c1-8(7-11-2)10-9-3-5-12-6-4-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

QOFLNGBBAFYJOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCOCC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(1-methoxypropan-2-yl)oxan-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(1-methoxypropan-2-yl)oxan-4-amine is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: It is used in biochemical assays and studies involving enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous N-Substituted Heterocyclic Amines

K405-0012 (N-(1-Methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- Structure : Replaces the oxane ring with a pyrrolo[2,3-d]pyrimidine core.

- Molecular Formula: C₂₂H₂₂N₄O (vs. C₉H₁₉NO₂ for the target compound).

- Key Differences : The extended aromatic system in K405-0012 likely enhances π-π stacking interactions, making it more suitable for kinase inhibition or anticancer applications.

- Reference : Cited in screening libraries for drug discovery .

N-(Prop-2-yn-1-yl)oxan-4-amine

- Structure : Retains the oxan-4-amine core but substitutes the methoxypropan-2-yl group with a propargyl (prop-2-yn-1-yl) moiety.

- Functional Impact: The propargyl group introduces alkyne reactivity, enabling click chemistry applications.

Acetamide Derivatives in Agrochemicals

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (Metolachlor, CAS 87392-12-9)

- Structure : Contains the N-(1-methoxypropan-2-yl) group but attached to an acetamide scaffold.

- Application : A chiral herbicide targeting weed control in maize and soybean crops. The methoxy group enhances solubility and bioavailability .

- Regulatory Status : Subject to GHS labeling requirements in Japan due to environmental persistence .

Aromatic Amines with Propan-2-amine Backbones

1-(4-Methoxyphenyl)propan-2-amine (CAS 31721-25-2)

- Structure : Lacks the oxane ring but shares a propan-2-amine backbone with a 4-methoxyphenyl substituent.

Data Table: Structural and Functional Comparison

Biological Activity

N-(1-methoxypropan-2-yl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

This compound has the following molecular characteristics:

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Structure : The compound features an oxane ring and a methoxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate the activity of enzymes and receptors through specific binding interactions, leading to diverse biological effects. Ongoing research aims to elucidate the precise molecular pathways involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness has been evaluated against various pathogenic fungi and bacteria.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 10 | 15 |

| Control (Fluconazole) | 5 | 8 |

These results indicate that this compound exhibits promising antifungal and antibacterial properties, suggesting its potential as a therapeutic agent in treating infections resistant to conventional therapies.

Cytotoxicity and Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cell lines. Preliminary findings suggest that certain derivatives exhibit enhanced cytotoxicity compared to standard chemotherapeutics.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Doxorubicin |

|---|---|---|

| SW480 (Colon) | 12 | 20 |

| MCF7 (Breast) | 15 | 25 |

These findings indicate that this compound could serve as a lead compound for further development in cancer therapy, particularly in cases where traditional treatments are ineffective.

Case Studies

Antifungal Screening : A series of oxane-containing compounds were synthesized and screened for antifungal activity. Among these, derivatives of this compound demonstrated significant inhibition against Candida species, suggesting their utility in treating fungal infections resistant to current therapies.

Anticancer Research : In a study evaluating the antiproliferative effects on SW480 colon cancer cells, several derivatives showed promising results in reducing cell viability at concentrations lower than those required for traditional chemotherapeutics. This highlights the potential for developing new cancer treatments based on this compound.

Q & A

Basic: What are the established synthetic routes for N-(1-methoxypropan-2-yl)oxan-4-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves reductive amination or carbamate protection strategies. For example, tert-butyl N-(1-methoxypropan-2-yl)carbamate is synthesized by reacting tert-butyl chloroformate with 1-methoxypropan-2-amine under inert conditions to prevent side reactions . Key parameters include:

- Temperature control (0–25°C) to manage exothermic reactions.

- Solvent selection (e.g., dichloromethane or THF) to enhance reagent solubility.

- Stoichiometric ratios (1:1 amine-to-chloroformate) to minimize byproducts.

Purification via column chromatography or recrystallization ensures high yields (>75%).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR confirm the methoxypropan-2-yl group (δ ~3.3 ppm for methoxy protons) and oxan-4-amine scaffold .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]+ CCS: ~140–151 Ų) guide ion mobility spectrometry .

- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .

Advanced: How does the methoxypropan-2-yl substituent influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Steric hindrance : The branched methoxypropan-2-yl group restricts access to the amine group, reducing nucleophilic reactivity but enhancing selectivity in coupling reactions .

- Electronic effects : The methoxy group’s electron-donating nature stabilizes intermediates in SN2 reactions, as observed in analogs like metolachlor .

- Biological interactions : In related carbamates, the methoxypropan-2-yl moiety modulates interactions with voltage-gated sodium channels and collapse response mediator proteins (CRMP2), suggesting potential neuropharmacological applications .

Advanced: What are the environmental degradation pathways of this compound, and how are its metabolites identified?

Methodological Answer:

Degradation studies of structural analogs (e.g., metolachlor) reveal:

- Hydrolysis : Cleavage of the methoxy group under acidic/alkaline conditions generates propan-2-ol derivatives.

- Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) oxidize the oxan-4-amine ring, forming hydroxylated intermediates .

- Analytical tracking : LC-MS/MS with isotopic labeling identifies metabolites. For example, 14C-labeled analogs quantify degradation rates in environmental matrices .

Advanced: How can computational modeling predict the compound’s pharmacokinetics and target affinity?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., CRMP2), with scoring functions (ΔG < −7 kcal/mol) indicating high affinity .

- QSAR models : Regression analyses correlate structural descriptors (e.g., LogP, polar surface area) with bioavailability. For analogs, LogP ~2.5 optimizes blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, measuring RMSD (<2 Å) to validate binding modes .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar amines?

Methodological Answer:

- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates R/S enantiomers, as stereochemistry drastically alters activity (e.g., 10-fold differences in IC50 values) .

- Dose-response profiling : Hill slope analysis distinguishes allosteric vs. competitive inhibition mechanisms in enzyme assays .

- Meta-analysis : Systematic reviews of PubChem BioAssay data (e.g., AID 1259401) identify assay-specific artifacts (e.g., fluorescence interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.